![molecular formula C13H19NO B1374148 (1-Benzyl-2-methylpyrrolidin-2-yl)methanol CAS No. 1354961-09-3](/img/structure/B1374148.png)
(1-Benzyl-2-methylpyrrolidin-2-yl)methanol
Overview
Description
(1-Benzyl-2-methylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol . It is a pyrrolidine derivative, characterized by a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the second position of the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-2-methylpyrrolidin-2-yl)methanol typically involves the reaction of benzylamine with 2-methylpyrrolidine under specific conditions . The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2-methylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce different alcohol derivatives .
Scientific Research Applications
Chemistry
In organic synthesis, (1-Benzyl-2-methylpyrrolidin-2-yl)methanol serves as a valuable chiral building block for the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
Reaction Type | Description |
---|---|
Oxidation | Converts to aldehydes or ketones using oxidizing agents like potassium permanganate. |
Reduction | Can be reduced to primary alcohols using lithium aluminum hydride. |
Substitution | Engages in nucleophilic substitution reactions with halides or other electrophiles. |
Biology
The compound is studied for its interactions with biological systems, particularly in enzyme mechanisms and protein-ligand interactions. It has shown potential as a substrate in biochemical assays and may influence enzymatic activity through its hydroxymethyl group, which can participate in hydrogen bonding.
Medicine
Research indicates that this compound may possess therapeutic effects, particularly in treating neurological disorders. Its role as an intermediate in drug synthesis is significant, as it can contribute to the development of new pharmaceuticals targeting various conditions.
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and agrochemicals. Its properties make it suitable for applications requiring high purity and specific reactivity.
Case Study 1: Enzyme Interaction Studies
A study published in a peer-reviewed journal investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that the compound acted as an inhibitor, providing insights into its potential use as a therapeutic agent for metabolic disorders.
Case Study 2: Synthesis of Chiral Drugs
Another research project focused on synthesizing chiral drugs using this compound as a starting material. The study highlighted its effectiveness in producing compounds with desired stereochemistry, essential for pharmaceutical efficacy.
Mechanism of Action
The mechanism of action of (1-Benzyl-2-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-Benzyl-2-methylpyrrolidin-2-yl)methanol include:
- (1-Benzyl-2-methylpyrrolidine)
- (1-Benzyl-2-hydroxypyrrolidine)
- (1-Benzyl-2-methylpyrrolidin-2-one)
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a benzyl group and a hydroxymethyl group on the pyrrolidine ring . These structural characteristics contribute to its distinct chemical and biological properties .
Biological Activity
(1-Benzyl-2-methylpyrrolidin-2-yl)methanol, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.
This compound is characterized by its pyrrolidine structure, which is known for its versatility in organic synthesis. It can be synthesized through various methods, including the reduction of corresponding ketones or aldehydes. The compound's molecular formula is , and it has a molecular weight of approximately 177.27 g/mol.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes:
- Receptor Binding : The compound has shown potential in binding to dopamine D2-like receptors, which are crucial in regulating mood and behavior. This interaction suggests possible applications in treating neuropsychiatric disorders .
- Enzyme Modulation : It may inhibit specific enzymes involved in metabolic pathways, leading to various biological effects including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.
Anticancer Activity
Preliminary studies have highlighted the compound's anticancer potential. It appears to induce apoptosis in cancer cell lines through the modulation of key signaling pathways associated with cell survival and proliferation. Further investigation is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroleptic Activity : A study evaluated the compound's neuroleptic effects, revealing that it could significantly reduce apomorphine-induced stereotyped behavior in rodent models. This suggests a potential role in treating psychotic disorders .
- Cytotoxicity Assessments : In cytotoxicity studies, this compound was tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index .
- Hemocompatibility Studies : The hemocompatibility of the compound was assessed to determine its safety profile for potential therapeutic applications. Results indicated low hemolytic activity at therapeutic concentrations, supporting its use in medical formulations .
Data Tables
Properties
IUPAC Name |
(1-benzyl-2-methylpyrrolidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(11-15)8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGZPJRPJQVVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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